molecular formula C16H16BrNO3S2 B12131230 butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B12131230
M. Wt: 414.3 g/mol
InChI Key: JDAYXBOYCGUCPG-LCYFTJDESA-N
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Description

Butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound with the molecular formula C16H16BrNO3S2 This compound is characterized by the presence of a thiazolidinone ring, a bromobenzylidene group, and a butyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 3-bromobenzaldehyde with thiazolidinone derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

Butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidinone ring and bromobenzylidene group make it a versatile compound for various applications in research and industry.

Biological Activity

Butyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound can be described by its chemical formula C19H17BrN2O3SC_{19}H_{17}BrN_2O_3S and has a molecular weight of 497.81 g/mol. Its structural features include a thiazolidinone core, which is known for its diverse biological activities.

Antibacterial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antibacterial properties. For example, a study highlighted the antibacterial efficacy of various thiazolidinone compounds against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be as low as 3.91 mg/L, indicating potent antibacterial activity comparable to standard antibiotics like oxacillin and cefuroxime .

Comparative Antibacterial Efficacy

CompoundMIC (mg/L)Activity Against
This compoundTBDTBD
Oxacillin0.25Gram-positive bacteria
Cefuroxime0.5Gram-positive bacteria

Note: Specific MIC values for this compound were not provided in the reviewed literature, but ongoing studies are expected to elucidate these values.

Anticancer Potential

Thiazolidinone derivatives have also been investigated for their anticancer properties. The presence of electron-withdrawing groups on the phenyl ring has been shown to enhance biological activity, suggesting that structural modifications can lead to improved efficacy against cancer cell lines .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines, revealing that certain modifications significantly increased apoptosis in cancer cells while minimizing toxicity to normal cells.
  • Mechanism of Action : Research suggests that thiazolidinones may induce cell cycle arrest and promote apoptosis through the activation of specific signaling pathways involved in tumor suppression .

Pharmacological Insights

The pharmacological profile of this compound indicates a promising candidate for further development in drug discovery:

  • Solubility : Many thiazolidinone derivatives exhibit poor solubility, which limits their bioavailability. Modifications aimed at increasing hydrophilicity are crucial for enhancing their pharmacokinetic properties .
  • Target Interactions : The ability of these compounds to interact with bacterial secretion systems (e.g., Type III secretion system) highlights their potential as novel antibacterial agents .

Properties

Molecular Formula

C16H16BrNO3S2

Molecular Weight

414.3 g/mol

IUPAC Name

butyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C16H16BrNO3S2/c1-2-3-7-21-14(19)10-18-15(20)13(23-16(18)22)9-11-5-4-6-12(17)8-11/h4-6,8-9H,2-3,7,10H2,1H3/b13-9-

InChI Key

JDAYXBOYCGUCPG-LCYFTJDESA-N

Isomeric SMILES

CCCCOC(=O)CN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S

Canonical SMILES

CCCCOC(=O)CN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S

Origin of Product

United States

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